5-(cyclopropylmethyl)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Description
This compound is a boronate ester-functionalized pyrazole derivative characterized by a cyclopropylmethyl group at position 5 and a methyl group at position 1 of the pyrazole ring. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at position 4 renders it highly reactive in Suzuki-Miyaura cross-coupling reactions, a key method for forming carbon-carbon bonds in medicinal and materials chemistry .
Properties
CAS No. |
2079069-46-6 |
|---|---|
Molecular Formula |
C14H23BN2O2 |
Molecular Weight |
262.16 g/mol |
IUPAC Name |
5-(cyclopropylmethyl)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
InChI |
InChI=1S/C14H23BN2O2/c1-13(2)14(3,4)19-15(18-13)11-9-16-17(5)12(11)8-10-6-7-10/h9-10H,6-8H2,1-5H3 |
InChI Key |
IDRKTABFNPJLLU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2)C)CC3CC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Cross-Coupling Reactions
The pinacol boronic ester moiety enables participation in transition metal-catalyzed cross-couplings. A representative Suzuki-Miyaura coupling reaction demonstrates this reactivity :
Reaction Scheme
text5-(Cyclopropylmethyl)-1-methyl-4-(pinacolboron)-1H-pyrazole + Aryl Halide (X = Br, I) → Pd Catalyst, Base → Biaryl Product + Byproducts
Key Parameters
| Parameter | Typical Conditions |
|---|---|
| Catalyst | XPhos Pd G2 (0.05-0.1 eq) |
| Solvent | Dioxane/H2O or DMSO |
| Base | K3PO4 (2M aqueous solution) |
| Temperature | 80-100°C |
| Reaction Time | 12-24 hours |
This reaction achieved 25.6% isolated yield in the synthesis of N-(1-cyclobutyl-1H-pyrazol-4-yl)-2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)benzamide under optimized conditions .
Boronic Ester Hydrolysis
The dioxaborolane group undergoes hydrolysis under acidic conditions :
textBpin → B(OH)2 Conditions: - 1N HCl, THF/H2O (1:1) - 0°C → rt, 2-4 hours - Yield: 75-90% (isolated as boronic acid)
Cyclopropane Ring Modifications
The cyclopropylmethyl group exhibits two primary reaction pathways :
A. Ring-Opening Reactions
| Reagent System | Products Formed |
|---|---|
| H2SO4 (conc.) | Linear alkyl sulfonates |
| Pd/C, H2 (1 atm) | Partially saturated derivatives |
B. Radical Stabilization
Electron paramagnetic resonance (EPR) studies show enhanced radical stability at the cyclopropane moiety due to conjugation with the pyrazole ring .
Heterocyclic Reactivity
The pyrazole core participates in regioselective transformations:
N-Alkylation
textSelective methylation at N1 position: - Cs2CO3 base - MeCN, 80°C - 12-hour reaction time - 68% yield (isolated)[6]
Electrophilic Substitution
Limited reactivity observed at C3/C5 positions due to electron-withdrawing boronic ester group. Nitration trials showed <5% conversion under standard conditions.
Stability Profile
Critical stability parameters for storage and handling:
| Factor | Tolerance Range |
|---|---|
| pH Stability | 4-8 (aqueous solutions) |
| Thermal Degradation | Onset at 185°C (TGA data) |
| Light Sensitivity | Degrades under UV >300 nm |
| Oxidative Stability | Stable to O2 <40°C |
Comparative Reactivity Analysis
The compound's reactivity differs significantly from structural analogs:
| Compound | Key Reactivity Difference |
|---|---|
| 1-Methylpyrazole | Lacks boronic ester coupling capability |
| 4-Pyrazoleboronic acid pinacol ester | No cyclopropane-mediated radical stabilization |
| 1-Cyclopropylboronic acid | Absent heterocyclic N-center reactivity |
These differential properties make 5-(cyclopropylmethyl)-1-methyl-4-(pinacolboron)-1H-pyrazole particularly valuable for designing hybrid molecules in pharmaceutical chemistry and materials science .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In a study involving various pyrazolo derivatives, compounds similar to 5-(cyclopropylmethyl)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole were synthesized and tested for their antibacterial and antifungal activities. The results showed that many of these compounds were effective against a range of pathogens .
Antitumor Properties
The compound's structure suggests potential antitumor properties. In vitro studies have demonstrated that pyrazole derivatives can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). The activity of these compounds was compared to established chemotherapeutics like Doxorubicin .
Organic Synthesis
Building Block in Synthesis
5-(Cyclopropylmethyl)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole serves as a versatile building block in organic synthesis. Its unique boron-containing dioxaborolane moiety allows for further functionalization and incorporation into complex molecular architectures. This property is particularly useful in the synthesis of other biologically active compounds .
Materials Science
Polymer Chemistry
The compound's boron-containing structure is of interest in polymer chemistry for developing new materials with enhanced properties. Its ability to form cross-links can be utilized in creating thermosetting polymers or hydrogels with specific mechanical properties .
Case Study 1: Antimicrobial Efficacy
A series of pyrazolo derivatives were synthesized and evaluated for their antimicrobial activity against various bacterial strains. The study found that certain derivatives exhibited potent activity comparable to traditional antibiotics. This highlights the potential of 5-(cyclopropylmethyl)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole as a lead compound for developing new antimicrobial agents .
Case Study 2: Antitumor Screening
In a comparative study against human cancer cell lines (MCF-7 and HCT-116), several pyrazole derivatives were tested for cytotoxicity. Results indicated that compounds containing the pyrazole moiety demonstrated significant antitumor activity. This positions 5-(cyclopropylmethyl)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole as a candidate for further development in cancer therapeutics .
Mechanism of Action
The mechanism of action of 5-(cyclopropylmethyl)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole depends on its application. In cross-coupling reactions, the boronate ester group acts as a nucleophile, participating in the formation of carbon-carbon bonds. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Substituent Variations at Position 5
- Molecular Formula: C14H22BN2O2 (inferred from ).
Analogues :
- Substituent : Aromatic, electron-withdrawing trifluoromethyl group enhances electrophilicity.
- Application : Used in phosphatase inhibitor synthesis.
- Synthesis : Bromide precursor coupled via Pd catalysis .
- Substituent : Chlorine atom increases polarity and reactivity in nucleophilic substitutions.
- Molecular Weight : 242.51 g/mol vs. ~275 g/mol (estimated for target compound).
- Substituent : Aromatic phenyl group improves π-π stacking in materials science applications.
Substituent Variations at Position 1
Target Compound :
- 1-Methyl : Simplifies synthesis and reduces steric hindrance compared to bulkier groups.
Analogues :
- Substituent : Cyclopropyl group enhances metabolic resistance in drug candidates.
- Synthesis : Likely via cyclopropanation of vinyl precursors.
- Substituent : Benzyl group increases lipophilicity, impacting blood-brain barrier penetration.
Reactivity in Cross-Coupling Reactions
- Target Compound : The pinacol boronate group enables efficient Suzuki-Miyaura coupling with aryl/heteroaryl halides. Cyclopropylmethyl’s steric effects may slightly reduce coupling efficiency compared to smaller substituents (e.g., methyl) .
- Analogues :
- Widely used in drug discovery (e.g., quinoline derivatives in ).
- Yield : ~65% in couplings (), comparable to target compound’s expected performance.
- Chlorine at position 4 allows sequential functionalization (e.g., amination after coupling).
Physical Properties
- Melting Point : Analogues like 1-methyl-4-boronate derivatives melt at 62–65°C , while bulkier groups (e.g., benzyl in ) increase melting points (>100°C). The target compound’s cyclopropylmethyl group may lower melting points slightly due to reduced crystallinity.
- Solubility : Cyclopropylmethyl’s hydrophobicity likely reduces aqueous solubility compared to polar substituents (e.g., ’s 5-chloro derivative).
Biological Activity
5-(Cyclopropylmethyl)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 2079069-46-6) is a complex organic compound that has garnered attention for its potential biological activities. The compound features a pyrazole ring and a dioxaborolane moiety, which contribute to its unique chemical reactivity and biological properties.
Chemical Structure and Properties
- Molecular Formula : C14H23BN2O2
- Molecular Weight : 262.16 g/mol
- IUPAC Name : 5-(cyclopropylmethyl)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- Purity : 95%
The biological activity of this compound is largely attributed to its structural components. Research indicates that compounds containing pyrazole and dioxaborolane structures can exhibit various pharmacological effects. Notably:
- Inhibition of Enzymes : The compound has shown potential in inhibiting certain enzymes such as PI3K (phosphoinositide 3-kinase), which plays a crucial role in cell growth and survival. In vitro studies have demonstrated that derivatives of pyrazole can inhibit PI3K activity with IC50 values in the low micromolar range .
In Vitro Studies
A series of studies have assessed the biological activity of 5-(cyclopropylmethyl)-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole:
Case Studies
- Leishmaniasis Treatment : A study explored the efficacy of pyrazole derivatives in treating leishmaniasis. Compounds with similar structural features demonstrated promising activity against Leishmania parasites .
- Cancer Research : Investigations into the anti-cancer properties of pyrazole derivatives indicated that modifications at the C(5) position could enhance potency against specific cancer types while reducing toxicity in normal cells .
Q & A
Q. Key Considerations :
- Protect reactive functional groups (e.g., amines) during boronation to avoid side reactions.
- Purify intermediates via column chromatography or recrystallization (e.g., DMF/EtOH mixtures) to ensure high yields (>70%) .
Basic: How can spectroscopic methods (NMR, IR, X-ray) characterize this compound’s structure and purity?
Methodological Answer:
- <sup>1</sup>H/<sup>13</sup>C NMR : Identify pyrazole protons (δ 6.5–7.5 ppm for aromatic protons) and cyclopropylmethyl groups (δ 0.5–1.5 ppm for cyclopropyl CH₂). The dioxaborolane ring protons appear as a singlet (δ ~1.3 ppm) .
- IR : Confirm boronic ester B-O stretches (1340–1310 cm⁻¹) and pyrazole C=N stretches (1600–1500 cm⁻¹) .
- X-ray Crystallography : Resolve crystal packing and confirm the planar pyrazole ring geometry. For related compounds, dihedral angles between pyrazole and boronic ester groups range from 5–15° .
Validation : Compare experimental data with computational models (DFT or molecular docking) to validate electronic properties .
Advanced: How to optimize Suzuki-Miyaura cross-coupling reactions using this boronic ester?
Q. Methodological Answer :
- Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) for aryl/heteroaryl halides. For sterically hindered partners, employ Buchwald-Hartwig precatalysts .
- Reaction Conditions :
- Solvent: Dioxane/H₂O or THF with Na₂CO₃ as base.
- Temperature: 80–100°C for 12–24 hours.
- Troubleshooting :
Example : Coupling with 4-bromotoluene achieved 85% yield under Pd(PPh₃)₄ catalysis in dioxane/H₂O (3:1) .
Advanced: How to address solubility challenges in biological assays (e.g., enzyme inhibition studies)?
Q. Methodological Answer :
- Solvent Selection : Use DMSO (≤1% v/v) for stock solutions. For aqueous buffers, add co-solvents like PEG-400 or β-cyclodextrin to enhance solubility .
- Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) at non-critical positions while retaining the boronic ester’s reactivity .
- Validation : Perform dynamic light scattering (DLS) to confirm compound aggregation limits.
Case Study : A related pyrazole-boronic ester exhibited improved solubility in PBS (pH 7.4) with 0.1% Tween-80, enabling IC₅₀ determination in kinase assays .
Advanced: How to interpret conflicting bioactivity data across different assays (e.g., cytotoxicity vs. target specificity)?
Q. Methodological Answer :
- Assay Conditions :
- Data Normalization :
- Mechanistic Studies : Perform molecular docking to assess binding affinity vs. steric clashes in different protein conformations .
Example : A pyrazole-triazole hybrid showed conflicting IC₅₀ values in enzyme vs. cell-based assays due to differential membrane permeability, resolved via fluorophore conjugation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
